molecular formula C11H11BrN2O3 B7632679 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one

5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one

Cat. No. B7632679
M. Wt: 299.12 g/mol
InChI Key: DUQONWYAJRFCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one, also known as PNU-282987, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one acts as a potent and selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR leads to the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in various physiological and pathological processes. 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one enhances the activity of the α7 nAChR and modulates the release of neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects
5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection. 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one has also been shown to modulate the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in various physiological and pathological processes.

Advantages and Limitations for Lab Experiments

5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one has several advantages for lab experiments. It is a potent and selective agonist of the α7 nAChR, which makes it a valuable tool for studying the physiological and pathological processes that are regulated by this receptor. 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one also has good pharmacokinetic properties, which make it suitable for in vivo studies.
However, there are also some limitations to using 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one in lab experiments. It is a challenging compound to synthesize, which can limit its availability and increase its cost. 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one. One area of research is the development of new analogs and derivatives of 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one that have improved pharmacokinetic properties and therapeutic efficacy. Another area of research is the investigation of the potential therapeutic applications of 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one in various neurological and psychiatric disorders. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one on the α7 nAChR and its downstream signaling pathways.
Conclusion
In conclusion, 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one is a potent and selective agonist of the α7 nAChR that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection. 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one, which may lead to the development of new therapies for neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one involves a multi-step process that starts with the reaction of 2-chloro-5-bromo-4-methoxypyridine with sodium hydride to form the corresponding pyridine anion. The pyridine anion is then reacted with 5-methyl-1,2-oxazole-3-carbaldehyde to form the key intermediate, which is further reacted with a variety of reagents to produce the final product. The synthesis of 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one is a challenging process that requires expertise in organic chemistry.

Scientific Research Applications

5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection. 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, depression, and anxiety disorders.

properties

IUPAC Name

5-bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3/c1-7-3-8(13-17-7)5-14-6-9(12)10(16-2)4-11(14)15/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQONWYAJRFCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2C=C(C(=CC2=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.